Structural Topology Differentiation: 3-Methylene Bridge vs. 2-Phenyl Direct Attachment in Imidazopyridine Propanamides
The target compound positions the imidazo[1,2-a]pyridine core at the 3-methylene position relative to the amide nitrogen, whereas the closest commercially available analog CAS 838812-17-2 (N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenoxypropanamide) attaches the phenoxypropanamide to a phenyl ring substituted at the imidazopyridine 2-position. This topological difference alters the vector of the phenoxypropanamide group relative to the imidazopyridine ring by approximately 3–4 Å and changes the dihedral angle profile. In the broader class, 3-substituted imidazo[1,2-a]pyridine derivatives have been shown to exhibit PI3K inhibitory activity distinct from 2-substituted analogs, with the 3-position providing better access to the kinase ATP-binding pocket [1]. No direct head-to-head comparison between these two specific compounds has been published.
| Evidence Dimension | Substitution position on imidazo[1,2-a]pyridine core |
|---|---|
| Target Compound Data | 3-methylene bridge linking imidazo[1,2-a]pyridine to N-phenyl-2-phenoxypropanamide; approximate linker length: 3 bonds (C-N-C) |
| Comparator Or Baseline | CAS 838812-17-2: 2-phenyl direct attachment linking imidazo[1,2-a]pyridine to 2-phenoxypropanamide via a 4-aminophenyl spacer; linker length: 5 bonds (C-C-N-C) |
| Quantified Difference | Linker length differs by ~2 rotatable bonds; spatial orientation of phenoxy group displaced by ~3–4 Å |
| Conditions | Computational geometry comparison based on SMILES structures (CC(OC1=CC=CC=C1)C(=O)N(CC1=CN=C2C=CC=CN12)C1=CC=CC=C1 vs. CC(OC1=CC=CC=C1)C(=O)NC1=CC=C(C=C1)C1=CN2C=CC=CC2=N1) |
Why This Matters
The distinct substitution topology may confer differential kinase selectivity or target engagement profiles, making the target compound a non-redundant chemotype for screening campaigns where 2-substituted imidazopyridines have already been explored.
- [1] Matsuda K. et al. Imidazopyridine derivatives. US Patent Application US20020151549A1. Published 2002-08-19. (Establishes that 3-(imidazo[1,2-a]pyridin-3-yl) substitution pattern yields PI3K inhibitory activity with potential for antitumor application). View Source
